molecular formula C27H31N3S B4629600 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide

4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide

Cat. No.: B4629600
M. Wt: 429.6 g/mol
InChI Key: UMROKTJPJVSMQQ-UHFFFAOYSA-N
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Description

The compound 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is a structurally complex molecule featuring three key components:

  • Carbazole core: A 9-ethyl-9H-carbazol-3-yl group, where the ethyl substituent on the nitrogen atom enhances solubility and modulates electronic properties .
  • Piperazine linker: A tetrahydro-1-pyrazinyl (piperazine) group connected via a methylene bridge to the carbazole. Piperazine derivatives are often employed in medicinal chemistry for their conformational flexibility and ability to enhance binding interactions .
  • Phenyl methyl sulfide terminus: A para-substituted phenyl ring with a methyl sulfide group, which may influence redox behavior, hydrophobicity, or intermolecular interactions compared to oxygen- or sulfone-containing analogues .

For example:

  • Sonogashira coupling for ethynyl-substituted carbazoles .
  • Nucleophilic substitution or reductive amination for piperazine linkages, as seen in sulfonyl-piperazine-carbazole derivatives .

Potential Applications: Carbazole derivatives are widely explored in optoelectronics (e.g., organic light-emitting diodes) due to their photostability and emissive properties , and in pharmacology as enzyme inhibitors (e.g., CYP3A4) .

Properties

IUPAC Name

9-ethyl-3-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3S/c1-3-30-26-7-5-4-6-24(26)25-18-22(10-13-27(25)30)20-29-16-14-28(15-17-29)19-21-8-11-23(31-2)12-9-21/h4-13,18H,3,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMROKTJPJVSMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)SC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves the functionalization of the carbazole core at various positions. For 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide, the synthetic route may involve the following steps:

    N-alkylation of carbazole: The carbazole core is alkylated at the nitrogen position using an appropriate alkylating agent.

    Formation of the pyrazine ring: The alkylated carbazole is then reacted with a suitable reagent to form the tetrahydro-1-pyrazinyl moiety.

    Attachment of the phenyl methyl sulfide group:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of the corresponding sulfide or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the carbazole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is not well-documented. carbazole derivatives generally exert their effects through interactions with various molecular targets and pathways. These may include:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related carbazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Linkers Molecular Weight (g/mol) Key Properties/Applications References
4-({4-[(9-Ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide Carbazole Ethyl, piperazine, phenyl methyl sulfide ~495 (estimated) Unknown (structural analogy suggests optoelectronic or pharmacological potential)
3-Phenyl-1H-pyrazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (9f) Pyrazole Trimethoxyphenyl, carboxamide 338.36 CYP3A4 inhibitor
9-{4-(3-Methyloxetan-3-ylmethyl oxymethyl)phenyl-1-yl}carbazole (4) Carbazole Oxetane-methyloxy-phenyl ~375 (estimated) Solubility-enhancing moiety
6,6′-Bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole (3a-b) Bicarbazole Ethynyl, ethyl/hexyl chains ~550–600 Deep-blue emission in OLEDs
9-Ethyl-3-{[4-(phenylmethanesulfonyl)piperazin-1-yl]methyl}-9H-carbazole Carbazole Ethyl, sulfonyl-piperazine ~517 (estimated) Pharmacological scaffold
9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole Carbazole Triazinyl-phenyl 432.9 Electron-transport material

Key Comparisons :

Carbazole Substitution Patterns :

  • The target compound’s 9-ethyl group is common in derivatives like 3a-b and 9-ethyl-3-{[4-(phenylmethanesulfonyl)piperazin-1-yl]methyl}-9H-carbazole . Ethylation improves solubility and reduces aggregation in solid-state applications.
  • Derivatives with longer alkyl chains (e.g., hexyl in 3b) exhibit sharper emission spectra, whereas ethyl groups may broaden emission bands .

Linker Groups: The piperazine linker in the target compound is structurally analogous to sulfonyl-piperazine in , which enhances conformational flexibility and binding in pharmacological contexts. Ethynyl linkers (e.g., in 3a-b) enable π-conjugation, red-shifting emission wavelengths compared to non-conjugated systems .

Terminal Functional Groups: The methyl sulfide group in the target compound is distinct from sulfonyl (e.g., ) or methoxy groups (e.g., ). Triazinyl groups (e.g., ) enhance electron-withdrawing capacity, making such derivatives suitable as electron-transport layers in optoelectronics.

Photophysical Properties :

  • Bicarbazole derivatives (3a-b) emit in the deep-blue region (λmax ~416–428 nm), with emission profiles sensitive to alkyl chain length . The target compound’s sulfide group may introduce steric hindrance, altering solid-state packing and emission behavior.

Pharmacological Relevance :

  • Piperazine-linked carbazoles (e.g., ) are explored for enzyme inhibition, while pyrazole-carbazole hybrids (e.g., ) target CYP3A4. The target compound’s sulfide group could modulate metabolic stability or target engagement.

Biological Activity

The compound 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is a synthetic derivative belonging to the class of piperazinylalkyl compounds. Its complex structure, characterized by multiple aromatic and heterocyclic rings, suggests significant potential for diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₃S
  • Molecular Weight : 321.53 g/mol
  • Structural Features :
    • Presence of a carbazole moiety, which is known for its bioactivity.
    • Tetrahydro-pyrazine ring contributing to potential interactions with biological targets.
    • Methyl sulfide group that may enhance lipophilicity and cellular permeability.

Cardiovascular Effects

Research indicates that compounds similar to 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide exhibit notable cardiovascular effects. Studies have shown that these compounds can influence various cardiovascular parameters, including blood pressure regulation and heart rate modulation.

Case Study: Cardiovascular Impact

In a recent study, derivatives of carbazole were evaluated for their ability to modulate vascular smooth muscle contraction. The findings indicated that specific structural modifications significantly enhanced the vasodilatory effects of these compounds, suggesting a promising avenue for developing new antihypertensive agents .

Antiviral Activity

Recent investigations have explored the antiviral properties of carbazole derivatives against SARS-CoV-2. Molecular docking studies demonstrated that certain synthesized derivatives exhibited strong binding affinities to key viral proteins, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).

Table 1: Binding Affinities of Carbazole Derivatives

CompoundTarget ProteinBinding Affinity (Kcal/mol)
9eMpro-8.83
9hMpro-8.76
9iRdRp-7.62
9jRdRp-7.68

This data suggests that the structural features of carbazole derivatives can be optimized for enhanced antiviral activity .

The biological activity of 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is likely mediated through several mechanisms:

  • Receptor Interactions : The compound may interact with various receptors involved in cardiovascular regulation and viral replication.
  • Enzyme Inhibition : Inhibition of key enzymes such as proteases in viral replication pathways has been observed in related compounds.
  • Cell Signaling Modulation : The presence of multiple functional groups may allow for modulation of cell signaling pathways relevant to inflammation and immune responses.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity is crucial for evaluating the therapeutic viability of this compound.

Pharmacokinetics

Preliminary studies indicate favorable pharmacokinetic properties, including:

  • Absorption : High lipophilicity may enhance absorption.
  • Distribution : Potential for good tissue distribution due to structural characteristics.

Toxicology

Ongoing toxicity studies aim to evaluate the safety profile of this compound. Initial assessments suggest low cytotoxicity in vitro, but further in vivo studies are necessary to confirm these findings .

Q & A

Q. Advanced

  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like sulfoxide formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation, while non-polar solvents (e.g., toluene) reduce byproducts in coupling reactions .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance efficiency .
    Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry in real time .

What analytical techniques confirm structural integrity and purity?

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., carbazole aromatic protons at δ 7.2–8.5 ppm, sulfide methyl at δ 2.1 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) .

How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions .
  • Impurity analysis : Compare with byproduct spectra (e.g., oxidized sulfone derivatives) .
  • Computational validation : Use DFT calculations (Gaussian) to predict NMR shifts and validate assignments .

What strategies analyze the oxidation behavior of the methyl sulfide moiety?

Q. Advanced

  • Controlled oxidation : Use H₂O₂ (30%) in acetic acid (0–5°C, 2–4 hrs) for sulfoxide or mCPBA (50–60°C, 6–8 hrs) for sulfone formation .
  • Characterization : Monitor via TLC (Rf shifts) and confirm with MS (mass increase by 16 or 32 Da for sulfoxide/sulfone) .

What are critical considerations for protecting the carbazole nitrogen during synthesis?

Q. Basic

  • Ethyl group stability : The 9-ethyl group on carbazole resists dealkylation under acidic/basic conditions, unlike methyl groups .
  • Steric effects : Bulky groups (e.g., tert-butyl) may hinder coupling; prioritize minimal steric hindrance .

How can computational chemistry predict reactivity or stability?

Q. Advanced

  • DFT calculations : Model transition states for sulfoxide formation to predict activation energy .
  • Molecular dynamics (MD) : Simulate solubility in solvents (e.g., chloroform vs. DMSO) to guide recrystallization .

What solvent systems optimize recrystallization for high purity?

Q. Basic

  • Chloroform/petroleum ether (1:2 v/v) : Effective for carbazole derivatives due to differential solubility .
  • Gradient testing : Test mixed solvents (e.g., CH₂Cl₂/hexane) to refine crystal quality .

How can solid-state conformation be studied, and how does crystal packing influence properties?

Q. Advanced

  • X-ray crystallography : Resolve π-π stacking between carbazole rings (3.8–4.2 Å spacing) and hydrogen bonding .
  • Thermal analysis (DSC/TGA) : Correlate melting points with packing efficiency .

How to design experiments evaluating this compound as a ligand in coordination chemistry?

Q. Advanced

  • Metal complex synthesis : React with transition metals (e.g., Pd²⁺, Cu²⁺) in ethanol/water .
  • Spectroscopic analysis : UV-Vis (d-d transitions) and fluorescence quenching indicate ligand-metal interaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide

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